3-Chloro-4-fluoro-3'-methoxybenzophenone
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Description
3-Chloro-4-fluoro-3'-methoxybenzophenone (CFMB) is a synthetic phenolic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 196-198°C and a boiling point of 260°C. CFMB has a molecular weight of 235.5 g/mol and a molecular formula of C14H9ClF3O. CFMB is a versatile compound with a wide range of applications in both organic and inorganic chemistry.
Scientific Research Applications
Charge Control in SNAr Reactions
A study by Cervera, Marquet, and Martin (1996) explores the substitution reactions in nitrobenzenes, including compounds similar to 3-Chloro-4-fluoro-3'-methoxybenzophenone. They found that the substitution of a fluorine atom becomes apparent in certain reactions, indicating a charge-controlled reaction with a loosely bonded transition state. This study contributes to understanding the orbital-controlled processes in chemical reactions involving such compounds (Cervera, Marquet, & Martin, 1996).
Photostability and Environmental Impact
Ghazipura et al. (2017) conducted a systematic review investigating the reproductive toxicity of benzophenone-3, a compound structurally related to this compound. Their findings highlight concerns about the environmental and health impacts of such compounds, suggesting the need for further research in this area (Ghazipura, McGowan, Arslan, & Hossain, 2017).
Transformation in Methanogenic Cultures
Londry and Fedorak (1993) investigated the use of fluorobenzoate and fluorophenols as analogues in methanogenic cultures, which aids in understanding the metabolic pathways of phenolic compounds. This research is relevant for environmental applications and waste management strategies involving similar compounds (Londry & Fedorak, 1993).
properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-13(16)12(15)8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNCHFCLGOLKMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641483 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
750633-77-3 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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